3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16(21)9-15(11-5-3-6-13(8-11)19(23)24)18-10-12-4-1-2-7-14(12)17(18)22/h1-8,15H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIMNPHZLWCSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One possible route could include:
Nitration of Benzene:
Formation of Isoindolinone: Synthesis of the isoindolinone ring structure through cyclization reactions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the isoindolinone moiety through a propanoic acid linker.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of isoindole compounds exhibit promising anticancer activity. For instance, compounds that share structural similarities with 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been shown to act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy due to its role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA, leading to increased apoptosis in tumor cells .
Mechanism of Action
The mechanism of action for such compounds often involves the induction of apoptosis through pathways that increase caspase activity and disrupt mitochondrial membrane potential. This has been observed in various cancer cell lines, including breast and colon cancers .
Biological Research
Biological Activity
Studies have demonstrated that this compound and its derivatives can exhibit antioxidant properties. The ability to scavenge free radicals is essential in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant efficacy of these compounds, showing significant activity compared to standard antioxidants like ascorbic acid .
Materials Science
Polymer Composites
The compound's unique chemical structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing isoindole derivatives suggests potential applications in creating advanced materials for electronics and packaging .
Case Study: Anticancer Activity
A study focusing on the synthesis of novel isoindole derivatives revealed that certain modifications to the 3-position significantly enhance anticancer activity against various cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .
Case Study: Antioxidant Activity
Another research effort evaluated a series of nitrophenyl derivatives for their antioxidant capacities using the DPPH assay. The results indicated that specific substitutions on the isoindole structure could lead to improved radical scavenging abilities, suggesting a pathway for developing new antioxidant therapies .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | Potent PARP inhibitors; enhances chemotherapy effects |
| Biological Research | Antioxidant activity | Significant DPPH radical scavenging ability |
| Materials Science | Polymer composites | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action for 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitrophenyl group could be involved in electron transfer processes, while the isoindolinone moiety might interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, highlighting variations in substituents, molecular properties, and physicochemical characteristics:
*Estimated XlogP based on structural similarity.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, Cl): The nitro group in the target compound increases polarity and may enhance binding to polar active sites in enzymes or proteins.
- Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy substituents improve hydrophobicity or solubility, respectively. Methoxy groups in the dimethoxy analog (C₁₉H₁₉NO₅) reduce XlogP, favoring aqueous solubility .
Biological Activity
3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 866136-76-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H12N2O6
- Molecular Weight : 340.29 g/mol
- Structure : The compound features a nitrophenyl group and an isoindole moiety, which are significant for its biological activity.
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help in reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to evaluate this activity .
- PARP Inhibition : Some derivatives of isoindole compounds are known to inhibit Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell death pathways. This inhibition may have implications in cancer therapy .
- Nrf2 Activation : Compounds that can activate the Nrf2 pathway are of particular interest for their potential to combat oxidative stress-related diseases. They modulate cellular defense mechanisms against oxidative damage .
Biological Activity Data
| Biological Activity | Method Used | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | High radical scavenging ability observed in related compounds |
| PARP Inhibition | In vitro assays | Selective inhibition noted, suggesting potential for cancer treatment |
| Nrf2 Activation | Cell-based assays | Enhanced expression of antioxidant enzymes reported |
Case Studies
- Antioxidant Efficacy : A study evaluating the antioxidant properties of various phenolic compounds found that those with nitro-substituents exhibited enhanced radical scavenging abilities compared to their non-nitro counterparts. This suggests that the nitrophenyl group contributes positively to antioxidant activity .
- Cancer Research : In a study focused on isoindole derivatives, several compounds were identified as potent PARP inhibitors. These findings indicate that this compound could be explored further for its therapeutic potential in oncology .
Q & A
Q. What synthetic routes are recommended for 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step pathways involving nitro-group introduction and isoindole ring formation. Key steps include:
- Nitro-substituted intermediate synthesis : React 3-nitrophenyl precursors with propionic acid derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Isoindole ring cyclization : Use ethyl ester precursors (e.g., 3-oxo-3-phenylpropanoic acid ethyl ester) with hydrazine derivatives, followed by oxidation to form the 1-oxo-isoindole moiety .
- Optimization : Adjust reaction temperature (0–5°C for nitration ), solvent polarity (ethanol/water mixtures), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing crystal structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELX .
- Spectroscopy :
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
Q. How can the nitro group’s reactivity be exploited for functional group transformations?
Methodological Answer:
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Oxidation : Use KMnO₄ in acidic media to generate carboxylic acid derivatives .
- Substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce alkyl chains .
Advanced Research Questions
Q. How should researchers design experiments to assess biological activity, and what models are methodologically robust?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- In vivo models : Administer orally (10–50 mg/kg) in rodent studies to evaluate anti-inflammatory activity (e.g., carrageenan-induced paw edema) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
Q. How can computational modeling predict interactions with enzymatic targets, and how are models validated?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or EGFR). Parameterize force fields (AMBER/CHARMM) for nitro-group interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation : Correlate computational binding affinities (ΔG values) with experimental IC₅₀ data from enzyme assays .
Q. What strategies resolve contradictions in reported physicochemical or bioactivity data?
Methodological Answer:
- Replication studies : Reproduce synthesis and assays under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
- Meta-analysis : Compare data across studies using statistical tools (ANOVA, p < 0.05) to identify outliers .
- Advanced characterization : Use synchrotron XRD to resolve crystal structure discrepancies .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Derivative synthesis : Modify the nitro group (e.g., -NO₂ → -NH₂) or isoindole ring (e.g., substituents at position 2) .
- Bioactivity profiling : Test derivatives in parallel assays (e.g., IC₅₀ values against a kinase panel) .
- QSAR modeling : Use CODESSA or MOE to correlate substituent parameters (Hammett σ) with activity trends .
Q. What experimental designs ensure robust evaluation of stability under varying conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
